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Compound of Interest

Compound Name: Pyridine-4-aldoxime

Cat. No.: B7857832

This guide provides an in-depth analysis of the spectroscopic data for Pyridine-4-aldoxime
(CAS 696-54-8), a crucial molecule in medicinal chemistry and organic synthesis.[1][2] As a
reactivator of acetylcholinesterase inhibited by organophosphates, its structural confirmation is
paramount.[2] This document offers a detailed interpretation of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental
principles to ensure robust characterization for drug development and research professionals.

Molecular Structure and Spectroscopic Implications

Pyridine-4-aldoxime possesses a distinct structure that directly influences its spectroscopic
fingerprint. The molecule consists of a pyridine ring substituted at the 4-position with an
aldoxime functional group (-CH=N-OH). The key features to consider are:

o Aromatic Pyridine Ring: The electron-withdrawing nitrogen atom and the aromatic system
create a distinct electronic environment, leading to characteristic signals in NMR and IR
spectroscopy.

o Aldoxime Group: The C=N double bond and the hydroxyl (-OH) group give rise to specific,
identifiable signals. The presence of E/Z isomerism around the C=N bond can also influence
the spectra, although the E isomer is generally more stable and prevalent.[1]

e Protons: The molecule has five protons in unique chemical environments: two pairs of
equivalent protons on the pyridine ring, one proton on the aldoxime carbon, and one
hydroxyl proton.
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To facilitate the discussion of NMR data, the following diagram illustrates the numbering
convention used for proton and carbon assignments.

Caption: Molecular structure of Pyridine-4-aldoxime with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For Pyridine-4-aldoxime, both *H and 3C NMR provide unambiguous
evidence of its structure.

The *H NMR spectrum reveals five distinct signals. The chemical shifts are highly dependent
on the solvent used; DMSO-ds is a common choice due to its ability to dissolve the compound
and show the labile OH proton.[3]

Data Summary in DMSO-ds:
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Signal Chemical Shift o ] Causality of
. Multiplicity Integration . .

Assignment (5, ppm) Chemical Shift
The hydroxyl
proton is
highly
deshielded
due to its

H-10 (-OH) ~12.45 Singlet (broad) 1H attachment to
electronegativ
e oxygen and
potential
hydrogen
bonding.

These protons
are ortho to the
ring nitrogen,
which is strongly
H-2, H-6 ~8.83 Doublet 2H electron-
withdrawing,
causing
significant

deshielding.

The proton on
the C=N double
bond is in an
H-7 (-CH=N) ~8.40 Singlet 1H electron-poor
environment,
shifting it
downfield.

| H-3, H-5 | ~7.75 | Doublet | 2H | These protons are meta to the ring nitrogen and experience
less deshielding compared to H-2 and H-6. |

Note: Data sourced from ChemicalBook, acquired at 300 MHz in DMSO.[3] Precise chemical
shifts and coupling constants can vary slightly based on solvent, concentration, and instrument
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frequency.

Expert Interpretation: The downfield shift of the pyridine protons (H-2,6 and H-3,5) compared to
benzene (~7.3 ppm) is a classic indicator of the heteroaromatic system. The protons at the 2
and 6 positions are most affected by the inductive effect of the adjacent nitrogen atom. The
broad singlet for the oxime proton (H-10) is characteristic and its chemical shift is highly
sensitive to solvent and temperature. The sharp singlet for the imine proton (H-7) confirms the
aldoxime structure.

The 3C NMR spectrum complements the *H NMR data by providing information about the
carbon skeleton.

Data Summary:

Signal Assignment Chemical Shift (o, ppm) Causality of Chemical Shift

The carbons adjacent to
C-2,C-6 ~150.5 the ring nitrogen are
significantly deshielded.

The imine carbon is in a
C-7 (CH=N) ~148.0 deshielded environment due to

the double bond to nitrogen.

The substituted carbon of the
C-4 ~140.0
pyridine ring.

| C-3, C-5|~120.5 | These carbons are shielded relative to C-2 and C-6. |

Note: Representative data; exact shifts may vary. Sourced from various chemical databases
which reference primary data from suppliers like Aldrich Chemical Company, Inc.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Key IR Absorptions:
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Frequency Range

Intensity Assignment Vibrational Mode
(cm™)
Stretching
3400 - 3100 Strong, Broad O-H
(Hydrogen-bonded)
~3050 Medium Aromatic C-H Stretching
~1650 Medium-Strong C=N (oxime) Stretching
) ) Aromatic Ring
1600 - 1450 Medium-Strong C=C, C=N (ring)

Stretching

| ~990 | Strong | N-O | Stretching |

Expert Interpretation: The most prominent feature in the IR spectrum is the broad, strong
absorption band in the 3400-3100 cm~1 region, which is definitive for the hydrogen-bonded O-H
group of the oxime. The presence of sharp peaks around 1600-1450 cm~1 confirms the
aromatic pyridine ring. The C=N stretching of the oxime group is also a key diagnostic peak,
typically appearing around 1650 cm~1. The strong N-O stretch further corroborates the oxime
functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Pyridine-4-aldoxime, the molecular formula is CeHsN20, with a molecular
weight of 122.12 g/mol .[1][3][5]

Expected Mass Spectrum Data:
e Molecular lon (M*): A prominent peak at m/z = 122, corresponding to the intact molecule.[3]
e Key Fragments:

o [M-OH]* (m/z = 105): Loss of the hydroxyl radical is a common fragmentation pathway for
oximes.

o [M-H20]* (m/z = 104): Loss of water can also occur.
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o Pyridine-related fragments: Peaks corresponding to the pyridyl cation or related structures.

Expert Interpretation: The observation of the molecular ion peak at m/z 122 confirms the
molecular weight of the compound.[3] The fragmentation pattern, particularly the loss of a
hydroxyl group (17 Da), provides strong evidence for the aldoxime structure. PubChem lists
predicted collision cross-section data for various adducts, such as [M+H]* at m/z 123.05529,
which is essential for advanced mass spectrometry techniques like ion mobility-mass
spectrometry.[6]

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are

recommended.

Data Acquisition

Mass Spectrometer
(ESTor EI)

Sample Preparation T

Data Analysis
Dissolve in v
Appropriate Solvent FTIR Spectrometer Process Raw Data Interpret Spectra
(e.g., DMSO-d6 for NMR, (ATR or KBr) (FT, Baseline Correction) (Peak Picking, Assi y [ Corroborate Structures
CH2CI2 for MS)

Pyridine-4-aldoxime
(High Purity)

.
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Click to download full resolution via product page
Caption: General workflow for spectroscopic characterization.

Sample Preparation: Accurately weigh ~5-10 mg of Pyridine-4-aldoxime and dissolve it in
~0.6 mL of a deuterated solvent (e.g., DMSO-de) in a standard 5 mm NMR tube.

Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher.
Tune and shim the instrument to ensure optimal resolution and lineshape.

H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO
at 2.50 ppm for *H and 39.52 ppm for 13C).

Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance
(ATR) crystal.

Sample Application: Place a small amount of the solid Pyridine-4-aldoxime sample directly
onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32
scans are co-added at a resolution of 4 cm~1 over a range of 4000-400 cm~1.

Data Processing: Perform an ATR correction if necessary and present the data in terms of
transmittance or absorbance.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.
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e Instrument Setup: Use an Electrospray lonization (ESI) source coupled to a mass analyzer
(e.g., Quadrupole or Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas
flow) for the compound.

o Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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